molecular formula C7H7FN4 B12505913 (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B12505913
M. Wt: 166.16 g/mol
InChI Key: CDSUDVNVPOBGRK-UHFFFAOYSA-N
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Description

(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that contains both imidazole and pyridine rings. The presence of a fluorine atom at the 6th position of the imidazole ring and a methanamine group at the 2nd position of the pyridine ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 6th position and the methanamine group at the 2nd position makes (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine unique. These functional groups contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H7FN4

Molecular Weight

166.16 g/mol

IUPAC Name

(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C7H7FN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)

InChI Key

CDSUDVNVPOBGRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)F

Origin of Product

United States

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